Cas no 4510-16-1 (9β,11α-Prostaglandin F2)

9β,11α-Prostaglandin F2 structure
9β,11α-Prostaglandin F2 structure
Product Name:9β,11α-Prostaglandin F2
CAS-nummer:4510-16-1
MF:C20H34O5
MW:354.48096704483
MDL:MFCD00135235
CID:329381
PubChem ID:5280506
Update Time:2025-04-19

9β,11α-Prostaglandin F2 Chemische en fysische eigenschappen

Naam en identificatie

    • 9B,11A-PROSTAGLANDIN F2
    • Prostaglandin F2β
    • Prostaglandin F2β Lipid Maps MS Standard
    • CBiol_001989
    • CTK1C2089
    • KBio2_000211
    • KBio2_002779
    • KBio2_005347
    • KBio3_000421
    • KBio3_000422
    • KBioGR_000211
    • KBioSS_000211
    • Prostaglandin F(2a)
    • Prostaglandin F2beta
    • PGF2beta
    • Prostaglandin F2b
    • 9beta,11alpha-Prostaglandin F2
    • PGF2b
    • Prostaglandin F2-beta
    • 9beta,11alpha-PGF2a
    • 9beta,11alpha-PGF2alpha
    • (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
    • Prostaglandin F2
    • A
    • 5-Heptenoic acid, 7-[3,5-dihydroxy-2(3-hydroxy-1-octenyl)cyclopentyl]-, stereoisomer
    • PGF
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9-beta,11-alpha,13E,15S)-
    • SCHEMBL3364356
    • SR-01000946478-1
    • 7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoate
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9.beta.,11.alpha.,13E,15S)-
    • NCGC00161292-01
    • 9R,11R,15S-trihydroxy-5Z,13E-prostadienoic acid
    • Prostaglandin F2??
    • 9b,11a-PGF2
    • HMS1791K15
    • (5Z,13E)-9,11,15-trihydroxy-prosta-5,13-dien-1-oate
    • Prostaglandin F(sub 2-beta)
    • IDI1_033963
    • HMS3402K15
    • HMS3648B14
    • BML1-G05
    • 4510-16-1
    • 7-[3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-Heptenoic acid stereoisomer
    • PGF(sub 2-beta)
    • 9b,11a PROSTAGLANDIN F2
    • NCGC00161292-02
    • Prostaglandin F2 beta
    • Q27103967
    • DTXSID40859478
    • Prostaglandin F2.beta.
    • NCGC00161292-04
    • HMS1989K15
    • PDSP1_000079
    • NCGC00161292-03
    • PGF2-beta
    • C02314
    • SR-01000946478
    • AKOS040755380
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, stereoisomer
    • BSPBio_001493
    • HMS1361K15
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-,(5Z,9beta,11alpha,13E,15S)-
    • CHEMBL1894513
    • 9beta-PGF2alpha
    • (5Z,13E)-9,11,15-trihydroxy-prosta-5,13-dien-1-oic acid
    • CHEBI:28922
    • 7-[3a,5b-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoic acid
    • 9 beta ,11 alpha -Prostaglandin F2
    • (5Z,13E,15S)-9beta,11alpha,15-trihydroxyprosta-5,13-dien-1-oic acid
    • Prostaglandin F2beta Lipid Maps(R) MS Standard
    • BENZOXONIUMCHLORIDE
    • 7-[3a,5b-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoate
    • LMFA03010025
    • DB-215039
    • 9beta, 11alpha-PROSTAGLANDIN F2
    • (5Z,9beta,11alpha,13e,15s)-9,11,15-trihydroxy-prosta-5,13-dien-1-oic acid
    • 9β,11α-Prostaglandin F2
    • MDL: MFCD00135235
    • Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1
    • InChI-sleutel: PXGPLTODNUVGFL-JZFBHDEDSA-N
    • LACHT: O[C@@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1C/C=C\CCCC(=O)O)O

Berekende eigenschappen

  • Exacte massa: 354.24062418g/mol
  • Monoisotopische massa: 354.24062418g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 12
  • Complexiteit: 432
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 98

Experimentele eigenschappen

  • Dichtheid: 1.2±0.1 g/cm3
  • Kookpunt: 531.0±50.0 °C at 760 mmHg
  • Vlampunt: 289.0±26.6 °C
  • LogboekP: 4.39
  • Dampfdruk: 0.0±3.2 mmHg at 25°C

9β,11α-Prostaglandin F2 Beveiligingsinformatie

9β,11α-Prostaglandin F2 Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
P838670-1mg
9β,11α-Prostaglandin F2
4510-16-1
1mg
$110.00 2023-05-17
TRC
P838670-2.5mg
9β,11α-Prostaglandin F2
4510-16-1
2.5mg
$207.00 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65424-1mg
Prostaglandin F2β
4510-16-1 98%
1mg
¥944.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65424-5mg
Prostaglandin F2β
4510-16-1 98%
5mg
¥4108.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65424-10mg
Prostaglandin F2β
4510-16-1 98%
10mg
¥7293.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65426-100ug
Prostaglandin F2β MaxSpec? Standard
4510-16-1 98%
100ug
¥1481.00 2023-09-08
Cooke Chemical
LN3388649-100ug
ProstaglandinF2βMaxSpec?Standard
4510-16-1 ≥98%
100ug
RMB 1372.00 2023-09-07
Cooke Chemical
LN3757149-1mg
ProstaglandinF2β
4510-16-1 ≥98%
1mg
RMB 876.00 2025-02-21
Cooke Chemical
LN3757149-5mg
ProstaglandinF2β
4510-16-1 ≥98%
5mg
RMB 3552.00 2025-02-21
Cooke Chemical
LN3757149-10mg
ProstaglandinF2β
4510-16-1 ≥98%
10mg
RMB 6304.00 2025-02-21

9β,11α-Prostaglandin F2 Gerelateerde literatuur

Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.